Fmoc-Ile-OH-15N

Peptide Synthesis Stable Isotope Labeling Quality Control

Fmoc-Ile-OH-15N (Fmoc-L-isoleucine-15N, CAS 204633-89-6) is a stable isotope-labeled amino acid derivative featuring an Fmoc-protected α-amino group and a 15N atom incorporated into the amide nitrogen. This compound is a critical building block in solid-phase peptide synthesis (SPPS), enabling the production of peptides with site-specific 15N labels.

Molecular Formula C21H23NO4
Molecular Weight 354.4 g/mol
Cat. No. B12060295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ile-OH-15N
Molecular FormulaC21H23NO4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1
InChIKeyQXVFEIPAZSXRGM-FYOZIULDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ile-OH-15N: A High-Purity, 15N-Labeled Building Block for Quantitative Peptide Synthesis


Fmoc-Ile-OH-15N (Fmoc-L-isoleucine-15N, CAS 204633-89-6) is a stable isotope-labeled amino acid derivative featuring an Fmoc-protected α-amino group and a 15N atom incorporated into the amide nitrogen. This compound is a critical building block in solid-phase peptide synthesis (SPPS), enabling the production of peptides with site-specific 15N labels [1]. The isotopic purity is consistently specified at 98 atom% 15N, while the chemical purity meets a ≥99% (CP) threshold from major commercial sources . Unlike its unlabeled counterpart Fmoc-Ile-OH (CAS 71989-23-6), the 15N substitution results in a characteristic M+1 mass shift in mass spectrometry and provides a unique NMR-active nucleus for structural and quantitative studies .

Why Unlabeled or Alternative Isotopologs Cannot Replace Fmoc-Ile-OH-15N in Quantitative and Structural Studies


The analytical and synthetic utility of Fmoc-Ile-OH-15N is inextricably linked to its specific isotopic composition. Replacing this compound with unlabeled Fmoc-Ile-OH (CAS 71989-23-6) eliminates the ability to perform 15N-edited NMR experiments (e.g., 1H-15N HSQC) and precludes its use as a distinguishable internal standard in mass spectrometry-based quantification, such as in stable isotope labeling by amino acids in cell culture (SILAC) workflows [1]. While alternative isotopologs like Fmoc-Ile-OH-13C6,15N (CAS 1217442-29-9) offer an M+7 mass shift, the single 15N label in Fmoc-Ile-OH-15N provides a cleaner, less complex isotopic envelope that simplifies deconvolution in LC-MS/MS and minimizes the risk of spectral overlap with endogenous 13C signals in metabolomics studies . Therefore, experimental design—not cost or convenience—dictates the necessity of this specific isotopolog.

Quantitative Differentiation of Fmoc-Ile-OH-15N Against Key Comparators


Isotopic Purity and Chemical Purity Specifications for Fmoc-Ile-OH-15N

Commercial specifications for Fmoc-Ile-OH-15N consistently report an isotopic purity of 98 atom% 15N and a chemical purity of ≥99% (CP) . In contrast, the unlabeled analog Fmoc-Ile-OH (CAS 71989-23-6) is supplied with a chemical purity of ≥98% (CP) but without any isotopic enrichment specification, as expected . For dual-labeled Fmoc-Ile-OH-13C6,15N, while the isotopic purity is also 98 atom% for 15N, the chemical purity is notably lower at 98% (CP) .

Peptide Synthesis Stable Isotope Labeling Quality Control

Mass Spectrometry Resolution Requirements: M+1 Shift vs. M+7 Shift

The incorporation of a single 15N atom in Fmoc-Ile-OH-15N results in a precise M+1 mass shift relative to the unlabeled compound, with an exact mass of 354.159 Da versus 353.162 Da for the 14N isotopolog . This is in stark contrast to the dual-labeled Fmoc-Ile-OH-13C6,15N, which exhibits an M+7 mass shift (exact mass approximately 360 Da) . While the larger shift of M+7 minimizes interference from natural isotope abundance in targeted MS assays, the M+1 shift offers a distinct advantage in high-resolution mass spectrometry (HRMS) where the isotopic fine structure can be resolved without the increased spectral complexity introduced by six additional 13C atoms.

Mass Spectrometry Quantitative Proteomics LC-MS/MS

Procurement Cost Efficiency per Isotopic Label

A cost comparison between Fmoc-Ile-OH-15N and its dual-labeled analog Fmoc-Ile-OH-13C6,15N reveals a significant price differential. For a 250 mg quantity, Fmoc-Ile-OH-15N is priced at approximately £1,100.00 , whereas the dual-labeled Fmoc-Ile-OH-13C6,15N is priced at £1,770.00 for the same quantity . This represents a cost increase of over 60% for the dual-labeled compound. When experimental requirements only necessitate a 15N label—such as for many 2D NMR experiments or certain SILAC protocols—the procurement of Fmoc-Ile-OH-15N offers a more efficient allocation of research funds without compromising analytical capability.

Procurement Cost Analysis Budgeting

Optimal Use Cases for Fmoc-Ile-OH-15N in Research and Development


Synthesis of 15N-Edited Peptides for NMR Structural Biology

Fmoc-Ile-OH-15N is ideally suited for the solid-phase synthesis of peptides containing a single, site-specific 15N label. This approach is a cornerstone of modern NMR structural biology, where 1H-15N heteronuclear single quantum coherence (HSQC) spectra provide residue-specific information on protein folding, dynamics, and ligand interactions. The 98 atom% 15N enrichment ensures a strong, clean NMR signal, maximizing the sensitivity of these experiments [1].

Development of LC-MS/MS Internal Standards for Targeted Proteomics

In quantitative proteomics, Fmoc-Ile-OH-15N serves as a precursor for synthesizing stable isotope-labeled (SIL) peptide standards. When incorporated into a synthetic peptide, the M+1 mass shift allows the labeled peptide to be spiked into complex biological matrices and co-elute with its endogenous, unlabeled counterpart. The resulting mass difference provides a robust, ratiometric readout for absolute quantification in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) assays [2].

Mechanistic Studies of Enzymatic Reactions and Metabolic Flux Analysis

The site-specific 15N label can be used to probe the mechanism of enzymes that act on peptide substrates. By monitoring the fate of the 15N atom via NMR or MS, researchers can track nitrogen transfer, peptide bond cleavage, or the formation of covalent enzyme-substrate intermediates. Furthermore, the compound's incorporation into defined peptide sequences enables precise metabolic flux analysis in cell culture models, where the 15N label acts as a non-radioactive tracer .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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